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Abstract
ERD-308 is a novel, highly potent proteolysis targeting chimera (PROTAC) designed to induce

the degradation of the estrogen receptor (ERα). This document provides an in-depth technical

overview of the discovery, mechanism of action, and preclinical evaluation of ERD-308.

Synthesized as a potential therapeutic for ER-positive breast cancer, ERD-308 demonstrates

superior efficacy in preclinical models compared to existing selective ER degraders (SERDs).

[1][2][3][4][5] This guide details the experimental protocols utilized in its initial characterization

and presents key quantitative data in a structured format for clarity and comparison.

Introduction
Estrogen receptor-positive (ER+) breast cancer accounts for a significant majority of breast

cancer diagnoses. The estrogen receptor is a validated therapeutic target for these cancers.

While endocrine therapies have been a cornerstone of treatment, the development of

resistance remains a significant clinical challenge. ERD-308 was developed as a next-

generation therapeutic agent that leverages the PROTAC technology to overcome the

limitations of existing treatments. PROTACs are heterobifunctional molecules that recruit a

target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent

degradation of the target protein by the proteasome. ERD-308 was designed to specifically

target ERα for degradation, thereby offering a more complete and sustained inhibition of ER

signaling.
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Mechanism of Action
ERD-308 operates by hijacking the cell's natural protein disposal system. It is a chimeric

molecule composed of three key components: a ligand that binds to the estrogen receptor, a

ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting

these two moieties. This tripartite structure facilitates the formation of a ternary complex

between ERα, ERD-308, and the VHL E3 ligase complex. This proximity induces the

polyubiquitination of ERα, marking it for degradation by the 26S proteasome. The catalytic

nature of this process allows a single molecule of ERD-308 to induce the degradation of

multiple ERα proteins.
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Compound Synthesis & Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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